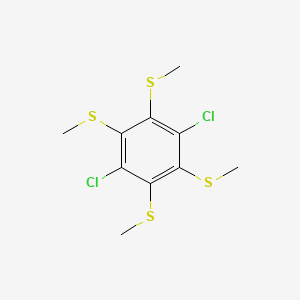![molecular formula C6H7NO3S B14687573 7-Oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid CAS No. 28318-38-9](/img/structure/B14687573.png)
7-Oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid typically involves the cleavage of the amide bond in benzylpenicillin silyl ester . The reaction conditions often include the use of specific solvents and catalysts to ensure the efficient production of the compound.
Industrial Production Methods
Industrial production of this compound involves large-scale chemical processes that ensure high yield and purity. The methods used are optimized for cost-effectiveness and environmental sustainability, often involving continuous flow reactors and advanced purification techniques .
Analyse Chemischer Reaktionen
Types of Reactions
7-Oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions include various penicillin derivatives, which have different antibacterial properties. These derivatives are crucial in the development of new antibiotics to combat resistant bacterial strains .
Wissenschaftliche Forschungsanwendungen
7-Oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid has numerous applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of cephalosporins and other β-lactam antibiotics.
Biology: It is used in studies involving bacterial cell wall synthesis and antibiotic resistance mechanisms.
Medicine: It forms the backbone of many penicillin antibiotics used to treat bacterial infections.
Wirkmechanismus
The compound exerts its effects by inhibiting the synthesis of bacterial cell walls. It targets penicillin-binding proteins (PBPs), which are crucial for the cross-linking of peptidoglycan layers in the bacterial cell wall. This inhibition leads to the weakening of the cell wall and ultimately the death of the bacterium .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ampicillin: Another penicillin derivative with a broader spectrum of activity.
Oxacillin: A penicillinase-resistant penicillin used to treat resistant staphylococci infections.
Ticarcillin: A penicillin antibiotic used to treat a variety of bacterial infections.
Uniqueness
7-Oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid is unique due to its core structure, which allows for the synthesis of a wide range of penicillin derivatives. Its ability to inhibit bacterial cell wall synthesis makes it a vital component in the fight against bacterial infections .
Eigenschaften
CAS-Nummer |
28318-38-9 |
|---|---|
Molekularformel |
C6H7NO3S |
Molekulargewicht |
173.19 g/mol |
IUPAC-Name |
7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |
InChI |
InChI=1S/C6H7NO3S/c8-4-1-5-7(4)3(2-11-5)6(9)10/h3,5H,1-2H2,(H,9,10) |
InChI-Schlüssel |
DNHPKCHVSYFMCQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2N(C1=O)C(CS2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-Ethoxy-2-[(3-hydroxyphenyl)methylideneamino]phenol](/img/structure/B14687505.png)
![[1-(3,4-Dimethoxy-phenyl)-3-hydroxymethyl-6,7-dimethoxy-naphthalen-2-yl]-methanol](/img/structure/B14687509.png)


![2,6-Dimethyl-5-oxo-5h-cyclopenta[de]thiochromene-4-carboxamide](/img/structure/B14687524.png)


![Spiro[bicyclo[4.2.1]nonane-9,2'-[1,3]dithiolane]](/img/structure/B14687548.png)




